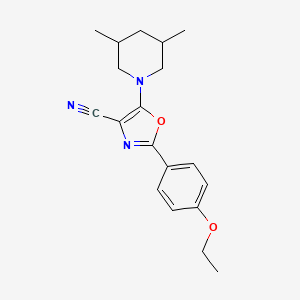![molecular formula C14H21ClN2O B4061626 3-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4061626.png)
3-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride
Descripción general
Descripción
3-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride, commonly known as MPHP, is a psychoactive compound that belongs to the cathinone class of drugs. MPHP is a synthetic stimulant that has gained popularity in recent years due to its potential use as a recreational drug. However, MPHP has also been the subject of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Receptor Binding Studies
- Dopamine Receptor Binding: The substituted benzamide eticlopride, closely related to 3-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride, has been used in receptor binding studies, showing a high specificity for dopamine or neuroleptic receptors in dopamine-rich brain areas. This compound can be a useful tool in studying dopamine D-2 receptors in vivo (Köhler, Hall, & Gawell, 1986).
In Vitro Receptor Binding Properties
- Dopamine-D2 Receptor Selectivity: Eticlopride exhibits selective blocking of dopamine-D2 binding sites in the rat brain, with high affinity and good selectivity. This makes it a valuable tool for the study of dopamine-D2 binding sites (Hall, Köhler, & Gawell, 1985).
In Vivo and In Vitro Studies
- Specificity for Dopamine D-2 Receptors: The substituted benzamide drug raclopride, similar in structure to 3-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride, is shown to be a potent and selective antagonist of dopamine D-2 receptors. It binds with high specificity in the rat brain both in vitro and in vivo, making it useful in central dopamine D-2 receptor studies (Köhler, Hall, Ögren, & Gawell, 1985).
Synthesis and Neuroleptic Activity
- Benzamide Derivatives Synthesis: Synthesis of benzamide derivatives, including compounds structurally similar to 3-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride, has been researched for their neuroleptic activity. The structure-activity relationship found in these compounds provides insights for developing potent drugs with minimal side effects in treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981)
Antidopaminergic Effects and Receptor Models
- Influence on Dopamine Receptors: Studies on compounds like remoxipride hydrochloride and closely related salicylamide, sharing structural similarities with 3-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride, help understand the antidopaminergic effects and their relationship with dopamine receptor models. These insights are crucial for designing drugs targeting these receptors (Högberg, Rämsby, de Paulis, Stensland, Csöregh, & Wägner, 1986).
Chemical Analysis Techniques
- Plasma Level Determination: Techniques have been developed for the specific determination of plasma levels of related compounds, such as nicardipine hydrochloride, providing methodologies applicable in studying the pharmacokinetics of similar benzamide derivatives (Higuchi & Kawamura, 1981).
Synthetic Pathways
- Pyrrolidine Derivatives Synthesis: Research into the synthesis of pyrrolidine derivatives offers insights into developing novel synthetic routes for related compounds, including 3-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride (Calvez, Chiaroni, & Langlois, 1998).
Propiedades
IUPAC Name |
3-methyl-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-12-5-4-6-13(11-12)14(17)15-7-10-16-8-2-3-9-16;/h4-6,11H,2-3,7-10H2,1H3,(H,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFMYMFALPLPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2CCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-({[4-(benzyloxy)phenyl]amino}carbonothioyl)-1-piperazinyl]-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4061547.png)
![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B4061550.png)
![6-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-5-cyano-N-(4-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4061567.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B4061577.png)
![ethyl 4-[3-(3,5-dimethylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4061579.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)-2-cyclohexen-1-one](/img/structure/B4061587.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4061594.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4061600.png)
![1-(4-methoxyphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4061614.png)

![ethyl 5-cyano-4-(2-furyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4061620.png)
![3,4-dichloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4061627.png)
![7-(3-methylbenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4061644.png)